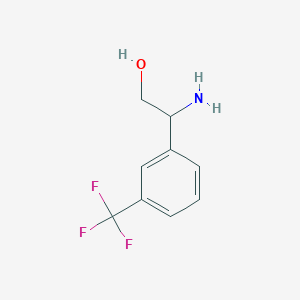![molecular formula C17H23N3O2 B2475683 (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone CAS No. 1421491-31-7](/img/structure/B2475683.png)
(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely contains a piperazine ring, a cyclohexyl group, a furo[3,2-b]pyrrole group, and a methanone group . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through various organic reactions. For instance, a novel dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative was synthesized, and its corresponding polymer was successfully obtained via electrochemical polymerization .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a known synthesis route, it’s difficult to predict the exact structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been studied for their electrochemical and optical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been studied for their electrochemical and optical properties. For example, a novel polymer exhibited a reversible electrochromic behavior with a high optical contrast .
科学研究应用
(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone has been extensively studied in the field of neuroscience for its potential therapeutic applications. As an NMDA receptor antagonist, this compound has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used in research on the mechanisms of synaptic plasticity and learning and memory, as well as in the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia.
作用机制
(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the co-agonist glycine. This blocks the flow of calcium ions into the neuron, which can lead to a reduction in excitotoxicity and neuronal damage. In addition, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include reducing glutamate-induced excitotoxicity, increasing cerebral blood flow, and modulating the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of using (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone in lab experiments is its selective antagonism of the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at high doses.
未来方向
There are many potential future directions for research on (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone and its therapeutic applications. One area of interest is the development of new drugs that target the NMDA receptor using this compound as a lead compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its neuroprotective effects. Additionally, research on the biochemical and physiological effects of this compound may lead to new insights into the mechanisms of neuroprotection and synaptic plasticity.
合成方法
(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone can be synthesized using a variety of methods, but one of the most commonly used is the Hantzsch pyridine synthesis. In this method, 4-cyclohexylpiperazine, 4H-furo[3,2-b]pyrrole-5-carbaldehyde, and ethyl acetoacetate are reacted together in the presence of a catalyst to form this compound. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient way to synthesize the compound.
安全和危害
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound. Unfortunately, without more specific information, it’s difficult to provide detailed safety and hazard information .
属性
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(4H-furo[3,2-b]pyrrol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-17(15-12-16-14(18-15)6-11-22-16)20-9-7-19(8-10-20)13-4-2-1-3-5-13/h6,11-13,18H,1-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVUKIDISPUOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)


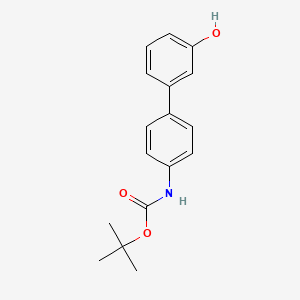
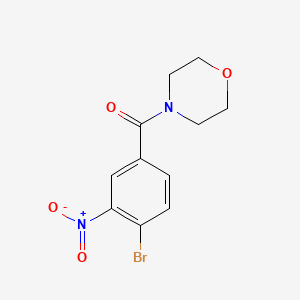
![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)
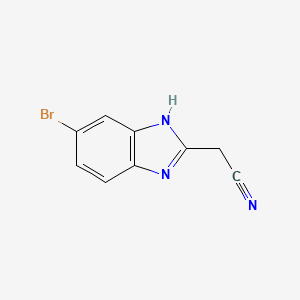
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
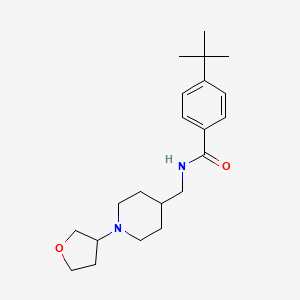

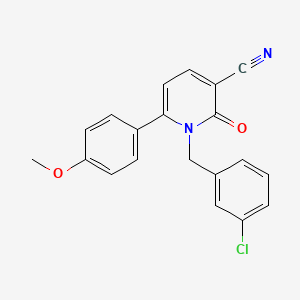
![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)
